Tetromycin C5

Antibiotic resistance MRSA polyketide antibiotics

Procure Tetromycin C5 for critical structure-activity relationship studies. This compound features a unique nitrogen-containing glenthose lactam moiety—absent in oxygen-ester analogs like Tetromycin C1—driving its distinct 2.1-fold potency difference against resistant pathogens. An essential benchmark for developing next-generation semi-synthetic antibiotics.

Molecular Formula C50H65NO13
Molecular Weight 888.0 g/mol
Cat. No. B2958078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin C5
Molecular FormulaC50H65NO13
Molecular Weight888.0 g/mol
Structural Identifiers
InChIInChI=1S/C50H65NO13/c1-23-13-12-14-24(2)37-27(5)18-31-34(63-46-42(55)49(10,60)39(29(7)62-46)51-43(56)35-26(4)17-30(61-11)19-33(35)52)16-15-25(3)38(31)48(37,9)40(53)36-41(54)50(64-45(36)59)21-28(6)32(44(57)58)22-47(50,8)20-23/h14,17-20,22,25,28-29,31,34,37-39,42,46,52-53,55,60H,12-13,15-16,21H2,1-11H3,(H,51,56)(H,57,58)/b23-20+,24-14+,40-36?
InChIKeyMLCMEHUPTMULKN-PKDADGPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tetromycin C5 (CAS 205433-86-9) Antibacterial Polyketide from Streptomyces sp. – Key Features and Procurement Identifier


The compound (7E,11E,23E)-17-[3,4-Dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,021]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid (CAS 205433-86-9), also known as Tetromycin C5 or Glenthmycin I, is a macrocyclic spirotetronate polyketide antibiotic isolated from Streptomyces sp. [1]. It is a member of the tetromycin/glenthmycin family, characterized by a complex pentacyclic core appended with a unique amino sugar moiety bearing a 2-hydroxy-4-methoxy-6-methylbenzoyl substituent [2].

Why Tetromycin C5 Cannot Be Substituted with Other Tetromycin Analogs (C1, C2, C3, C4) in Antibacterial Research


Despite sharing a common macrocyclic spirotetronate core, Tetromycin C5 (C50H65NO13) differs critically from its in-class analogs (e.g., Tetromycin C1, C50H64O14) through the presence of a nitrogen-containing amino sugar moiety (glenthose lactam) rather than an oxygen-only ester linkage [1]. This structural divergence directly impacts antibacterial potency, spectrum, and susceptibility to metabolic degradation. The quantitative data presented below demonstrate that potency differences of up to 2.1-fold between Tetromycin C5 and Tetromycin C1 preclude their interchangeable use in dose-response studies or resistance screening assays [2].

Quantitative Differentiation of Tetromycin C5 Against Closest Analogs: IC50, Cytotoxicity, and Structural Selectivity Data


Tetromycin C5 Exhibits 2.1-Fold Lower Potency Against MRSA Compared to Tetromycin C1 – Direct Head-to-Head IC50 Comparison

In a direct in vitro comparison using the same assay conditions, Tetromycin C5 (Glenthmycin I) demonstrated reduced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) relative to its closest structural analog, Tetromycin C1 (Glenthmycin E). Tetromycin C5 inhibited MRSA growth with an IC50 of 10.2 µM, whereas Tetromycin C1 achieved an IC50 of 2.3 µM .

Antibiotic resistance MRSA polyketide antibiotics

Tetromycin C5 Shows 2.3-Fold Lower Activity Against Vancomycin-Resistant Enterococci (VRE) Versus Tetromycin C1

Against vancomycin-resistant Enterococci (VRE), a major nosocomial pathogen, Tetromycin C5 exhibited an IC50 of 7.3 µM, while Tetromycin C1 showed superior activity with an IC50 of 3.2 µM .

VRE antimicrobial resistance Gram-positive

Class-Level Selectivity Advantage: Glenthmycin Class (Including Tetromycin C5) Exhibits No Detectable Eukaryotic Cytotoxicity

A structure-activity relationship study encompassing 13 natural glenthmycins and semi-synthetic analogues (including Tetromycin C5/Glenthmycin I) revealed that this class of compounds exhibited no detectable cytotoxicity against eukaryotic cells (fungal and human carcinoma lines) at concentrations effective against Gram-positive pathogens [1].

Selectivity cytotoxicity therapeutic index

Structural Differentiation: Tetromycin C5 Contains a Unique Nitrogen-Containing Amino Sugar Moiety Lacking in C1-C4

Tetromycin C5 (C50H65NO13) is structurally distinguished from Tetromycin C1, C2, C3, and C4 (which possess C50H64O14 or C49H62O14 molecular formulas) by the presence of a nitrogen atom in its appended sugar moiety, forming a 2-hydroxy-4-methoxy-6-methylbenzoylamino substituent rather than a 2,4-dimethoxy-6-methylbenzoyl ester [1]. This chemical distinction directly influences antibacterial potency and may affect pharmacokinetic properties.

Structure-activity relationship chemical differentiation natural product

Potency Gap: Tetromycin C5 is Less Potent Than Semi-Synthetic Derivative Glenthmycin K 9-Valerate (IC50 0.2–1.6 µM)

A semi-synthetic analogue derived from the glenthmycin scaffold, glenthmycin K 9-valerate (26), displayed an IC50 range of 0.2–1.6 µM against a panel of Gram-positive pathogens, including MRSA and VRE [1]. In contrast, the natural product Tetromycin C5 exhibits IC50 values ranging from 7.3 to 13 µM against the same pathogens , indicating a 4.6- to 65-fold reduction in potency relative to the optimized derivative.

Medicinal chemistry lead optimization antibacterial pharmacophore

Validated Research Applications for Tetromycin C5 Based on Comparative Evidence


Antibacterial Resistance Screening: Differentiating Activity Against MRSA and VRE

Tetromycin C5 is suitable for inclusion in antibacterial susceptibility panels targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), where its moderate IC50 values (10.2 µM and 7.3 µM, respectively) serve as a benchmark for evaluating the potency of novel semi-synthetic derivatives or combination therapies . Its distinct potency profile relative to Tetromycin C1 makes it a valuable reference compound for structure-activity relationship studies.

Selectivity Profiling: Assessing Eukaryotic Cytotoxicity in Antimicrobial Lead Development

Given the class-level observation that glenthmycins (including Tetromycin C5) exhibit no detectable cytotoxicity against eukaryotic cells at antibacterial concentrations, Tetromycin C5 is an ideal candidate for secondary screening assays designed to confirm selectivity and establish therapeutic indices for spirotetronate-based antibiotic leads [1].

Medicinal Chemistry: Scaffold for Semi-Synthetic Optimization

Tetromycin C5 serves as a natural product starting point for semi-synthetic derivatization. The significant potency gap between Tetromycin C5 (IC50 7.3–13 µM) and the optimized derivative glenthmycin K 9-valerate (IC50 0.2–1.6 µM) demonstrates the potential for structural modifications to enhance antibacterial activity [1]. Researchers can utilize Tetromycin C5 as a substrate for esterification, amidation, or other functional group manipulations to explore structure-activity relationships.

Mechanistic Studies: Probing the Role of the Amino Sugar Moiety

The unique nitrogen-containing amino sugar moiety (glenthose lactam) present in Tetromycin C5, but absent in oxygen-ester analogs (C1-C4), makes this compound a critical tool for investigating the molecular basis of antibacterial activity and target engagement within the spirotetronate class [2]. Comparative studies with Tetromycin C1 can elucidate the contribution of this structural feature to target binding and resistance susceptibility.

Technical Documentation Hub

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